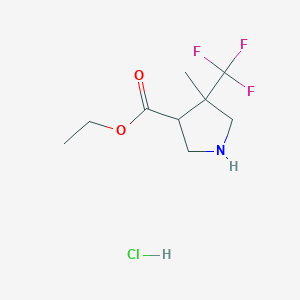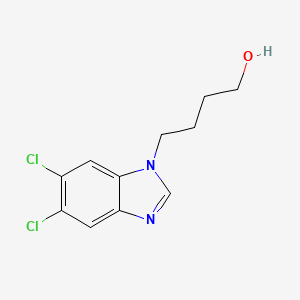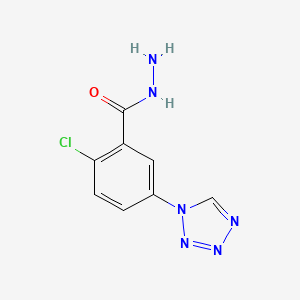![molecular formula C18H17ClN2O2S B2627322 4-chloro-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 1005951-84-7](/img/structure/B2627322.png)
4-chloro-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzothiazole family of compounds and has been found to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives have garnered attention for their potential as anti-tubercular agents. Recent research has focused on synthesizing new compounds based on benzothiazole scaffolds and evaluating their efficacy against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). These compounds exhibit in vitro and in vivo activity against TB, with inhibitory concentrations comparable to standard reference drugs . Researchers have employed various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions to create these benzothiazole derivatives. Additionally, structure-activity relationships and molecular docking studies have been conducted to identify potent inhibitors with enhanced anti-tubercular activity .
Anticonvulsant Properties
Thiazole derivatives, including benzothiazoles, have also been investigated for their anticonvulsant activity. Specifically, compounds derived from benzo[d]thiazol-2(3H)-one have shown promise. In experimental studies, certain derivatives demonstrated significant anticonvulsant effects, with protective indices higher than those of phenobarbital and valproate. These findings highlight the potential of benzothiazole-based compounds in managing neurological disorders .
COX-1 Inhibition
While benzothiazole derivatives have been explored for their anti-inflammatory properties, some compounds exhibit weak COX-1 inhibitory activity. Although not as potent as standard COX inhibitors like indomethacin and diclofenac, these derivatives may still contribute to our understanding of inflammation pathways and serve as starting points for further drug development .
Antitumor Activity
Researchers have synthesized 4-amino-3-methyl-5-(2-methyl-1H-benzo[d]imidazol-1-yl)thiazol-2(3H)-one derivatives and evaluated their antitumor potential. These compounds represent a class of benzothiazole-based molecules with promising bioactivity profiles. Further investigations are needed to elucidate their mechanisms of action and optimize their therapeutic properties .
Mechanism of Action
Target of action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities. They are known to interact with various enzymes and receptors in the body. For instance, some benzothiazole derivatives have been reported to have anti-tubercular activity .
Mode of action
The mode of action of benzothiazole derivatives can vary greatly depending on their specific structure and the functional groups they carry. They may act by inhibiting certain enzymes, interacting with cellular receptors, or interfering with critical biochemical pathways .
Biochemical pathways
Benzothiazole derivatives can affect various biochemical pathways. For example, some benzothiazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the survival of these bacteria .
Result of action
The molecular and cellular effects of benzothiazole derivatives can include the inhibition of enzyme activity, interference with cellular signaling pathways, and the induction of cell death in certain types of cells .
properties
IUPAC Name |
4-chloro-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-2-23-12-11-21-15-5-3-4-6-16(15)24-18(21)20-17(22)13-7-9-14(19)10-8-13/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHARFFFEGOVHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

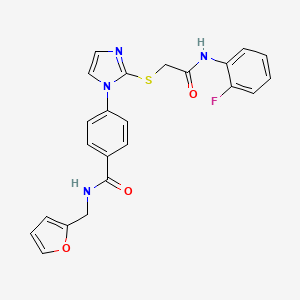
![6-Benzyl-2-(2-((4-fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2627240.png)
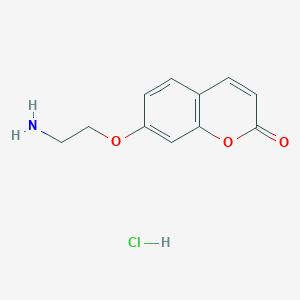

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2627243.png)
![N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]but-2-ynamide](/img/structure/B2627244.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2627248.png)
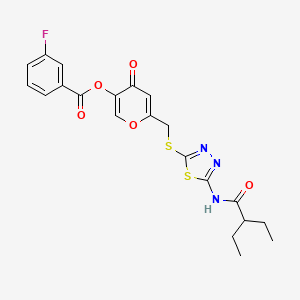

![4-[2-(3-methoxyphenoxy)pyrimidin-5-yl]-N-(4-propoxybenzyl)benzamide](/img/structure/B2627256.png)

